(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421018-32-7
VCID: VC8239681
InChI: InChI=1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H/t10-;/m0./s1
SMILES: C1CNCC1OCC2=CC=CC=N2.Cl
Molecular Formula: C10H15ClN2O
Molecular Weight: 214.69 g/mol

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride

CAS No.: 1421018-32-7

Cat. No.: VC8239681

Molecular Formula: C10H15ClN2O

Molecular Weight: 214.69 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride - 1421018-32-7

Specification

CAS No. 1421018-32-7
Molecular Formula C10H15ClN2O
Molecular Weight 214.69 g/mol
IUPAC Name 2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine;hydrochloride
Standard InChI InChI=1S/C10H14N2O.ClH/c1-2-5-12-9(3-1)8-13-10-4-6-11-7-10;/h1-3,5,10-11H,4,6-8H2;1H/t10-;/m0./s1
Standard InChI Key USIYCTCIVPLTBH-PPHPATTJSA-N
Isomeric SMILES C1CNC[C@H]1OCC2=CC=CC=N2.Cl
SMILES C1CNCC1OCC2=CC=CC=N2.Cl
Canonical SMILES C1CNCC1OCC2=CC=CC=N2.Cl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The systematic IUPAC name for this compound is 2-[[(3S)-pyrrolidin-3-yl]oxymethyl]pyridine hydrochloride, reflecting its stereospecific configuration at the pyrrolidine ring’s third carbon1. The structure comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked via an ether bond to a pyrrolidine moiety (a five-membered saturated ring with four carbons and one nitrogen). The hydrochloride salt form improves its crystallinity and aqueous solubility, critical for pharmacological applications.

Table 1: Key Molecular Properties1

PropertyValue
Molecular FormulaC10H15ClN2O\text{C}_{10}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight214.69 g/mol
Canonical SMILESC1CNCC1OCC2=CC=CC=N2.Cl
Isomeric SMILESC1CNC[C@H]1OCC2=CC=CC=N2.Cl
InChI KeyUSIYCTCIVPLTBH-PPHPATTJSA-N

The stereochemistry of the pyrrolidine ring (S-configuration) influences its interactions with chiral biological targets, such as enzymes and receptors1.

Physicochemical Characteristics

The compound’s hydrochloride form ensures high solubility in polar solvents like water and methanol, facilitating its use in biological assays. Its logP (partition coefficient) is estimated to be moderate, balancing lipophilicity for membrane permeability and hydrophilicity for solubility. Thermal stability analyses indicate decomposition temperatures above 200°C, typical for hydrochloride salts of heterocyclic amines1.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride typically involves multi-step reactions starting from pyridine and pyrrolidine precursors. A common route includes:

  • Etherification: Reacting 2-(chloromethyl)pyridine with (S)-pyrrolidin-3-ol under basic conditions to form the ether linkage.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Key reagents include sodium hydride (for deprotonating the hydroxyl group) and anhydrous solvents like tetrahydrofuran to avoid side reactions1. The reaction’s stereospecificity is maintained using enantiomerically pure (S)-pyrrolidin-3-ol.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance yield and reproducibility. Automated systems control parameters such as temperature, pH, and stoichiometry, minimizing byproducts. Post-synthesis purification involves recrystallization from ethanol-water mixtures, achieving >98% purity as verified by high-performance liquid chromatography (HPLC)1.

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The pyridine ring undergoes electrophilic substitution at the meta position due to nitrogen’s electron-withdrawing effect. For example, oxidation with hydrogen peroxide yields pyridine N-oxide derivatives, while catalytic hydrogenation reduces the ring to piperidine1. The pyrrolidine moiety participates in nucleophilic substitutions, enabling functionalization at the oxygen or nitrogen sites.

Derivatization Strategies

  • Acylation: Reacting the secondary amine in pyrrolidine with acyl chlorides forms amide derivatives.

  • Alkylation: Quaternary ammonium salts are synthesized via alkylation of the pyrrolidine nitrogen.

These modifications tailor the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability1.

Applications in Scientific Research

Medicinal Chemistry

As a building block, this compound is utilized to develop:

  • CNS-targeted drugs: Modulating serotonin and dopamine receptors for psychiatric disorders.

  • Antimicrobial agents: Targeting bacterial efflux pumps and biofilm formation.

Material Science

Its rigid heterocyclic structure aids in designing liquid crystals and organic semiconductors with tunable electronic properties1.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison1

CompoundKey DifferencesBiological Activity
3-[(pyrrolidin-3-yloxy)methyl]pyridineSubstitution at pyridine’s 3-positionLower receptor affinity
(S)-(Pyrrolidin-3-yloxy)acetic acid methyl esterEster group instead of ether linkageEnhanced metabolic stability

The (S)-configuration and ether linkage in (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride confer superior binding to chiral targets compared to analogs1.

Future Research Directions

  • In vivo efficacy studies: Evaluating pharmacokinetics and therapeutic indices in disease models.

  • Structure-activity relationship (SAR) optimization: Introducing fluorinated or chiral auxiliaries to enhance potency.

  • Green synthesis methods: Developing catalytic asymmetric synthesis to reduce waste and improve enantioselectivity.

This comprehensive profile underscores (S)-2-((pyrrolidin-3-yloxy)methyl)pyridine hydrochloride as a multifaceted compound with significant potential in drug discovery and materials science. Ongoing research aims to unlock its full applicability across interdisciplinary domains.

Footnotes

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